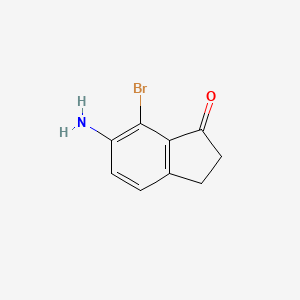

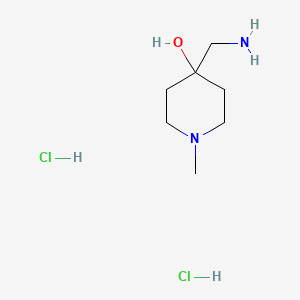

![molecular formula C11H20IN3O B1373508 1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 1231955-75-1](/img/structure/B1373508.png)

1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

Overview

Description

“1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide” is a compound with the CAS Number: 1231955-75-1 . It has a molecular weight of 337.2 and its IUPAC name is 1-{[butyl(ethyl)amino]carbonyl}-3-methyl-1H-imidazol-3-ium iodide .

Physical And Chemical Properties Analysis

This compound is an oil and it’s stored at 4 degrees Celsius .Scientific Research Applications

Extraction and Stripping of Metals

The use of imidazolium salts, such as 3-butyl-1-methyl-1H-imidazol-3-ium bromide and its derivatives, has been studied for the selective extraction and stripping of metals like Cd(II) from acidic solutions. These salts demonstrate significant efficiency in extracting specific metals, highlighting their potential in metal recovery and purification processes (Eyupoglu & Polat, 2015).

Synthesis of Aryl Iodides and Azides

Imidazolium-based ionic liquids have been utilized for the in situ synthesis of aryl iodides and azides. A specific example includes using 1-methyl-3-(2-[2-(1-methyl-1H-imidazol-3-ium-3-yl)ethyloxy] ethyl)-1H-imidazol-3-ium dinitrite as a nitrosonium source in the diazotization of aryl amines, leading to the synthesis of these compounds (Eshghi, Bakavoli, & Ghasemzadeh, 2015).

Photo-electrochemical Sensing

A novel ionic liquid, functionalized with vinyl, amino, and methacrylate groups, was synthesized for creating a molecularly imprinted polymerized ionic liquid hydrogel film. This film was used in photo-electrochemical sensors for detecting specific proteins, demonstrating the application of these ionic liquids in sensitive and selective biological sensing technologies (Wang et al., 2017).

Anticorrosive and Electrodeposition Studies

Research on 1-methyl-3-(2-oxo-2 ((2,4,5trifluorophenyl)amino)ethyle)-1H-imidazol-3-ium iodide and related ionic liquids has shown their effectiveness as additives in the corrosion protection and electrodeposition of Ni-Co alloys. These studies help in understanding the role of such ionic liquids in enhancing the durability and efficiency of metal alloys (Omar et al., 2020).

Catalysis in Chemical Reactions

Imidazolium iodide salts have been employed in the catalysis of specific chemical reactions, such as the selective nitrile-primary amide interconversion and Sonogashira coupling. These salts facilitate these reactions under mild conditions, indicating their potential in organic synthesis and industrial applications (Dubey, Gupta, & Singh, 2017).

Polymerization and Material Science

Studies have shown the role of certain imidazolium iodide salts in the polymerization of ionic liquid monomers and their application in creating advanced materials like poly(AMImI)-grafted multi-walled carbon nanotubes. This demonstrates their utility in the field of material science and nanotechnology (Chang et al., 2012).

Synthesis of Ionic Liquid Catalysts

Imidazolium chloride salts have been synthesized for use as acidic ionic liquid catalysts in the preparation of various compounds. Their efficiency in facilitating one-pot multicomponent condensation reactions under solvent-free conditions is a significant contribution to green chemistry (Sajjadifar, Nezhad, & Darvishi, 2013).

CO2 Capture

Certain imidazolium-based ionic liquids have been explored for their ability to capture CO2. They function by reversibly sequestering CO2 as a carbamate salt, presenting a potential solution for carbon capture and storage to mitigate environmental impacts (Bates et al., 2002).

Energy Applications

In the field of renewable energy, imidazolium iodide salts have been used in dye-sensitized solar cells. Their role in increasing the open-circuit voltage and improving the efficiency of these cells is a significant advancement in solar energy technology (Li et al., 2015).

Advanced Solar Cell Technologies

Imidazolium iodide-based polymerized ionic liquids have been synthesized for use in solid-state dye-sensitized solar cells. They contribute to the development of high-efficiency, I2-free solar cells, demonstrating the potential of these materials in advanced solar technologies (Chi et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

N-butyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N3O.HI/c1-4-6-7-13(5-2)11(15)14-9-8-12(3)10-14;/h8-10H,4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVMAEWZMIBUII-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)N1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)

![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)

![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)

![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)

![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)